1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene
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Overview
Description
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-5-vinylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium catalysts, can be employed to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: Formation of 1-(Cyclopropylmethoxy)-3-methyl-5-ethylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbromobenzene.
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity, alteration of receptor binding, and influence on cellular signaling processes. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethoxy)-3-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-(Cyclopropylmethoxy)-5-vinylbenzene:
1-(Cyclopropylmethoxy)-3-vinylbenzene: Lacks the methyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is unique due to the presence of both the cyclopropylmethoxy and vinyl groups on the benzene ring, which confer distinct chemical properties and reactivity. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethenyl-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-11-6-10(2)7-13(8-11)14-9-12-4-5-12/h3,6-8,12H,1,4-5,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBIOFVPNKGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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